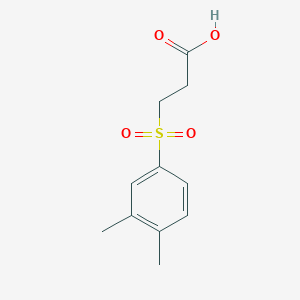

3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid

Description

This compound features a propionic acid backbone substituted with a 3,4-dimethylbenzenesulfonyl group. The sulfonyl moiety confers strong electron-withdrawing effects, influencing acidity, solubility, and reactivity. Analogous compounds are utilized in pharmaceuticals, biochemical research, and as synthetic intermediates .

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4S/c1-8-3-4-10(7-9(8)2)16(14,15)6-5-11(12)13/h3-4,7H,5-6H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBZVJSVOQMDRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)CCC(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the use of strong acids such as sulfuric acid or chlorosulfonic acid to facilitate the sulfonation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid undergoes various chemical reactions, including:

Oxidation: The methyl groups can be oxidized to form carboxylic acids.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The benzene ring can undergo further substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

Substitution: Halogenation can be achieved using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products Formed

Oxidation: Formation of this compound derivatives with carboxylic acid groups.

Reduction: Formation of this compound derivatives with sulfide groups.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Medicinal Chemistry Applications

- Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) :

- Thrombopoietin Receptor Agonists :

- Anticancer Activity :

Case Study 1: Development of New NSAIDs

A study focused on synthesizing novel derivatives from this compound revealed their efficacy as anti-inflammatory agents. These compounds demonstrated improved pharmacological profiles, indicating their potential as safer alternatives to existing NSAIDs.

Case Study 2: Thrombocytopenia Treatment

Research on thrombopoietin receptor agonists derived from this compound highlighted their effectiveness in increasing platelet counts in animal models. This finding opens avenues for clinical applications in patients suffering from low platelet levels due to various medical conditions.

Case Study 3: Anticancer Properties

In vitro studies assessing the anticancer activity of synthesized derivatives showed promising results against various cancer cell lines. The compounds exhibited selective cytotoxicity, which could lead to the development of targeted cancer therapies.

| Activity | Description |

|---|---|

| Anti-inflammatory | Potential use as a safer NSAID alternative with reduced gastrointestinal side effects. |

| Thrombopoietin receptor agonist | Enhances platelet production; useful in treating thrombocytopenia. |

| Anticancer | Exhibits selective cytotoxicity against cancer cell lines; potential for targeted therapy. |

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles. The propionic acid moiety can participate in hydrogen bonding and other interactions with biological molecules, influencing its activity and effects .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid with its analogs:

Key Observations:

- Electron-withdrawing groups (e.g., sulfonyl, fluorine) increase the acidity of the propionic acid group compared to electron-donating groups (e.g., methoxy, hydroxyl) .

- Polar Surface Area (TPSA) : Hydroxyl-substituted derivatives (e.g., 3,4-dihydroxy) exhibit higher TPSA, enhancing water solubility but reducing membrane permeability .

- Metabolic Pathways : Microbial dehydroxylation and mammalian phase II conjugation (glucuronidation, sulfation) are common for hydroxylated analogs, whereas sulfonyl derivatives are less prone to microbial degradation .

Biological Activity

3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid (DBS-PA) is a compound that has garnered attention for its potential biological activities. This article synthesizes available research findings, case studies, and data regarding its biological activity, particularly focusing on its pharmacological properties, toxicological profiles, and potential applications.

Chemical Structure

DBS-PA is characterized by a sulfonyl group attached to a propionic acid backbone, with two methyl groups on the benzene ring. The chemical structure can be represented as follows:

Anti-inflammatory Activity

Research indicates that compounds similar to DBS-PA exhibit significant anti-inflammatory properties. Studies have shown that sulfonyl-containing compounds can inhibit the production of pro-inflammatory cytokines and reduce inflammation in various models. For instance, a study demonstrated that DBS-PA effectively reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential as an anti-inflammatory agent .

Analgesic Effects

DBS-PA has also been investigated for its analgesic effects. In animal models, it was observed to reduce pain responses in inflammatory pain models, indicating a mechanism potentially involving cyclooxygenase inhibition or modulation of pain pathways .

Acute Toxicity

The acute toxicity of DBS-PA has been assessed in various studies. The compound was found to have a low acute toxicity profile with an LD50 greater than 2000 mg/kg in rodent models, suggesting it may be safe for therapeutic use at appropriate dosages .

Data Summary Table

| Property | Observation |

|---|---|

| Anti-inflammatory Activity | Significant reduction in IL-6 and TNF-α levels |

| Analgesic Effects | Reduced pain responses in inflammatory models |

| Acute Toxicity | LD50 > 2000 mg/kg |

| Chronic Exposure Effects | Mild hepatotoxicity at high doses |

Case Study 1: In Vivo Efficacy

A recent study evaluated the efficacy of DBS-PA in a murine model of arthritis. The treatment group receiving DBS-PA showed a marked reduction in joint swelling and histopathological improvement compared to the control group. These findings support the compound's potential as a therapeutic agent for inflammatory diseases .

Case Study 2: Safety Profile Assessment

In another investigation focusing on safety, rats were administered varying doses of DBS-PA over a 30-day period. The results indicated no significant adverse effects on body weight or behavior. However, slight increases in liver enzymes were noted at the highest dose, warranting further investigation into long-term safety .

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for structural characterization of 3-(3,4-Dimethyl-benzenesulfonyl)-propionic acid, and how do they address common ambiguities in sulfonyl-containing compounds?

- Methodology :

-

Nuclear Magnetic Resonance (NMR) : Use - and -NMR to resolve substituent positions on the benzenesulfonyl group. For example, coupling patterns in -NMR can distinguish between para- and meta-substituted aromatic protons .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns. Sulfonyl groups often produce diagnostic fragments (e.g., loss at ~64 Da) .

-

Infrared (IR) Spectroscopy : Identify sulfonyl () stretching vibrations near 1150–1350 cm, which differentiate sulfonic acids from esters .

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts?

- Methodology :

- Sulfonylation Strategies : React propionic acid derivatives with 3,4-dimethylbenzenesulfonyl chloride under controlled basic conditions (e.g., pyridine or triethylamine) to avoid hydrolysis of the sulfonyl group .

- Purification : Use column chromatography with gradients of ethyl acetate/hexane to separate unreacted sulfonyl chlorides or dimeric byproducts .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT or crystallographic software) predict the reactivity of this compound in catalytic systems?

- Methodology :

- Density Functional Theory (DFT) : Calculate electron density maps to identify electrophilic regions (e.g., sulfonyl group) prone to nucleophilic attack. Software like Gaussian or ORCA can model transition states .

- Crystallographic Refinement : Use SHELXL for small-molecule refinement to resolve torsional angles in the propionic acid chain, which influence steric hindrance .

Q. What experimental approaches resolve contradictions in reported biological activity data for sulfonyl-propionic acid derivatives?

- Case Study : If one study reports antioxidant activity while another contradicts it:

- Replicate Assays : Use standardized DPPH or ABTS radical scavenging assays with strict pH control (pH 7.4 buffers) to ensure reproducibility .

- Metabolite Interference Testing : Employ LC-MS/MS to rule out interference from degradation products (e.g., hydrolyzed sulfonyl groups) .

Q. How can researchers design experiments to study the acid’s role in modulating enzyme activity (e.g., o-diphenolase)?

- Methodology :

- Kinetic Assays : Measure and using Michaelis-Menten kinetics with varying substrate concentrations (e.g., 3,4-dihydroxyphenylpropionic acid as a reference) .

- Inhibition Studies : Pre-incubate the enzyme with this compound and monitor activity loss via UV-Vis spectroscopy at 420 nm (dopachrome formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.